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Compound of Interest

Compound Name: 5-Bromo-2-ethoxybenzyl alcohol
CAS No.: 149489-18-9
Cat. No.: B173293
Get Quote
. J

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development
Professionals Objective: To provide an authoritative, mechanistically grounded, and self-
validating protocol for the two-step synthesis of 5-bromo-2-ethoxybenzyl alcohol.

Molecular Overview & Strategic Importance

5-Bromo-2-ethoxybenzyl alcohol is a highly versatile synthetic intermediate frequently
utilized in pharmaceutical research and the development of peptidomimetics[1]. Its structural
architecture offers three distinct handles for orthogonal functionalization: an ethoxy group that
modulates lipophilicity, a primary benzylic alcohol for oxidation or substitution, and an aryl
bromide that serves as an ideal coupling partner for palladium-catalyzed cross-coupling
reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[1].

Physicochemical Profile
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Property Value

Chemical Name 5-Bromo-2-ethoxybenzyl alcohol
CAS Number 149489-18-9

Molecular Formula C9H 11BrO 2

Molecular Weight 231.09 g/mol

LoaP 2.34 (Optimal balance of aqueous compatibility
0
g and membrane permeability)

Polar Surface Area (PSA) 29.46 A2

Data supported by compound characterization standards[1].

Mechanistic Rationale and Causality

The synthesis of 5-bromo-2-ethoxybenzyl alcohol from 5-bromosalicylaldehyde (5-bromo-2-
hydroxybenzaldehyde) is achieved via a robust, two-step sequence: an O -alkylation followed
by a chemoselective carbonyl reduction.

Step 1: Williamson Ether Synthesis ( O -Alkylation)

The first transformation involves the alkylation of the phenolic hydroxyl group using ethyl
bromide (EtBr).

» Base Selection: Potassium carbonate (K 2CO 3) is explicitly chosen over stronger bases like
sodium hydroxide. As a mild base, K 2CO 3quantitatively deprotonates the phenol without
triggering unwanted side reactions such as the Cannizzaro reaction or aldol condensations
at the adjacent aldehyde moiety[2].

e Solvent Dynamics: N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. DMF
poorly solvates the resulting phenoxide anion, leaving it "naked" and highly nucleophilic,
which accelerates the S N2 attack on the electrophilic carbon of ethyl bromide[3].

Step 2: Chemoselective Hydride Reduction
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The intermediate, 5-bromo-2-ethoxybenzaldehyde, is subsequently reduced to the target
benzylic alcohol.

» Reagent Selection: Sodium borohydride (NaBH 4) is the optimal hydride source. It is highly
chemoselective, efficiently reducing the aldehyde to a primary alcohol while leaving the aryl
bromide completely intact. Harsher reducing agents (like LiAIH 4) risk unwanted
debromination[4].

o Solvent Dynamics: The reaction is conducted in methanol (MeOH). Protic solvents actively
participate in the transition state by hydrogen-bonding to the carbonyl oxygen, increasing its
electrophilicity, and subsequently providing the proton required to stabilize the intermediate
alkoxyborate complex[4].
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Chemical transformation pathway from 5-bromosalicylaldehyde to the target alcohol.

Self-Validating Experimental Protocols
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To ensure reproducibility and high yields, the following protocols integrate built-in validation
checkpoints (in-process controls).

Protocol A: Synthesis of 5-Bromo-2-
ethoxybenzaldehyde

Reference standard adapted from established peptidomimetic core syntheses|[2].

Reaction Setup: In an oven-dried, round-bottom flask equipped with a magnetic stir bar,
dissolve 5-bromosalicylaldehyde (1.0 equivalent, e.g., 1.5 mmol, 301.5 mg) in anhydrous
DMF (0.3 M concentration, ~5 mL).

Base Addition: Add anhydrous K 2CO 3(3.0 equivalents, 4.5 mmol, 622 mg) in one portion.
The solution will immmediately darken, indicating the formation of the phenoxide anion.

Alkylation: Add ethyl bromide (3.0 equivalents, 4.5 mmol, ~336 L) dropwise via syringe.
Seal the flask and stir the suspension vigorously at room temperature (20-25 °C).

In-Process Control (Validation): After 12 hours, check the reaction progress via Thin Layer
Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) solvent system. The starting
material (bright yellow spot, lower Rf) should be completely consumed, replaced by a single,
less polar UV-active product spot (higher Rf).

Workup: Dilute the reaction mixture with distilled water (15 mL) to dissolve inorganic salts,
and extract with Ethyl Acetate (3 x 15 mL).

Purification: Wash the combined organic layers with 1M aqueous HCI (10 mL) to neutralize
residual base, followed by brine (15 mL) to remove residual DMF. Dry over anhydrous Na 2
SO 4, filter, and concentrate under reduced pressure to yield 5-bromo-2-
ethoxybenzaldehyde as a white to pale-yellow solid[2].

Protocol B: Reduction to 5-Bromo-2-ethoxybenzyl
alcohol

o Reaction Setup: Dissolve the isolated 5-bromo-2-ethoxybenzaldehyde (1.0 equivalent, e.g.,
1.0 mmol, 229 mg) in anhydrous methanol (0.2 M concentration, 5 mL) and cool the solution
to 0 °C using an ice-water bath.
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» Hydride Addition: Carefully add NaBH 4(1.5 equivalents, 1.5 mmol, 57 mg) in small portions
over 5 minutes to manage the exothermic release of hydrogen gas.

» Propagation: Remove the ice bath and allow the reaction to warm to room temperature,
stirring for an additional 1.5 to 2 hours.

 In-Process Control (Validation): Monitor via TLC (Hexane:Ethyl Acetate 7:3). The aldehyde
starting material will stain positive (orange/red) with 2,4-Dinitrophenylhydrazine (2,4-DNP)
stain. The reaction is complete when the DNP-active spot disappears, leaving a more polar
(lower Rf) product spot that is UV-active but DNP-negative.

e Quenching & Workup: Cool the flask back to 0 °C and slowly add 1M HCI dropwise until gas
evolution ceases and the pH reaches ~3. This step is critical to safely destroy unreacted
NaBH 4and hydrolyze the intermediate borate complex.

« |solation: Evaporate the methanol under reduced pressure. Extract the agueous residue with
Dichloromethane (DCM) (3 x 10 mL). Wash the combined organics with brine, dry over Na 2
SO 4, and concentrate in vacuo to afford pure 5-bromo-2-ethoxybenzyl alcohol[4].

Operational Workflow Visualization
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Step-by-step operational workflow for the two-stage synthesis and isolation.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric ratios and conditions required to
achieve maximum yield across both synthetic steps.
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Step 2: Aldehyde

Parameter Step 1: O -Alkylation )
Reduction

5-Bromosalicylaldehyde (1.0 5-Bromo-2-

Substrate

eq) ethoxybenzaldehyde (1.0 eq)
Primary Reagent Ethyl Bromide (3.0 eq) Sodium Borohydride (1.5 eq)
Secondary Reagent Potassium Carbonate (3.0 eq) N/A
Solvent System Anhydrous DMF Anhydrous Methanol
Temperature Profile Room Temperature (20-25 °C) 0 °C initially, then Room Temp
Reaction Time 12 — 24 hours 1.5-2 hours
Expected Yield >95% >90%

Refe rences

5-Bromo-2-ethoxybenzyl alcohol - 149489-18-9 - Vulcanchem Vulcanchem

o Structural Simplification of a Tetrahydroquinoline-Core Peptidomimetic y-Opioid Receptor
(MOR) Agonist/d-Opioid Receptor (DOR)

¢ Synthesis and Bioevaluation of Chalcones as Broad-Spectrum Antiviral Compounds Against
Single-Stranded RNA Viruses N

o Structural Simplification of a Tetrahydroquinoline Core Peptidomimetic pu-Opioid Receptor
(MOR) Agonist/ 8-Opioid Receptor (DOR) Antagonist Produces Improved Metabolic Stability
(PMC Version)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 5-Bromo-2-ethoxybenzyl alcohol (149489-18-9) for sale [vulcanchem.com]

e 2. pubs.acs.org [pubs.acs.org]
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e 3. Synthesis and Bioevaluation of Chalcones as Broad-Spectrum Antiviral Compounds
Against Single-Stranded RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

o 4. Structural Simplification of a Tetrahydroquinoline Core Peptidomimetic p-Opioid Receptor
(MOR) Agonist/ 8-Opioid Receptor (DOR) Antagonist Produces Improved Metabolic Stability
- PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Synthesis Pathway of 5-Bromo-2-ethoxybenzyl Alcohol:
A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b173293/docs#synthesis-pathway-of-5-bromo-2-
ethoxybenzyl-alcohol-a-comprehensive-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of : Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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